molecular formula C15H11ClS B371255 5-Chloro-3-methyl-2-phenyl-1-benzothiophene

5-Chloro-3-methyl-2-phenyl-1-benzothiophene

Cat. No.: B371255
M. Wt: 258.8g/mol
InChI Key: MXKUVSBIGQHGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-2-phenyl-1-benzothiophene is a useful research compound. Its molecular formula is C15H11ClS and its molecular weight is 258.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11ClS

Molecular Weight

258.8g/mol

IUPAC Name

5-chloro-3-methyl-2-phenyl-1-benzothiophene

InChI

InChI=1S/C15H11ClS/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MXKUVSBIGQHGEA-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 100 ml round-bottomed flask, 1 eq. of the compound obtained in Step A, 10 eq. of polyphosphoric acid and 1 eq. of phosphoric anhydride are mixed together. The mixture is stirred for 3 hours at 180° C. and is then hydrolysed. Extraction with ether is carried out, and the organic phase is washed with water, dried over MgSO4 and evaporated under reduced pressure. The residue obtained is purified by chromatography on a silica gel column.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

55.7 parts by weight of p-chlorophenylthiophenylmethylmethyl ketone and 500 parts by weight polyphosphoric acid are combined in a stoppered flask and heated with stirring for 3.5 hours at 180° C. 350 Parts by volume of chlorobenzene is added to the reaction mixture and the resulting solution is heated at reflux temperature for an additional hour. After cooling the organic phase of this reaction solution is decanted off; the inorganic phase is dissolved in ice water and extracted once each with benzene and ethyl ether. The combined organic phases are then washed once with a saturated solution of sodium bicarbonate, washed once with brine, and dried over magnesium sulfate. Concentration of this solution in vacuo affords a dark solid. Crystallization of this solid (2xs) from heptane affords a brown solid. Sublimation at 135° C/0.1mm of this brown solid affords 5-chloro-3-methyl-2-phenylbenzo[b]thiophene, melting at 108.5°-110° C. This compound is represented by the following structural formula. ##STR10##
Name
p-chlorophenylthiophenylmethylmethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.